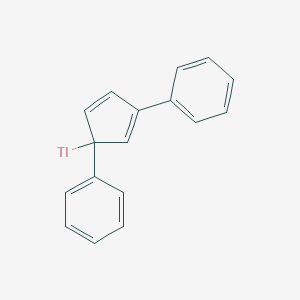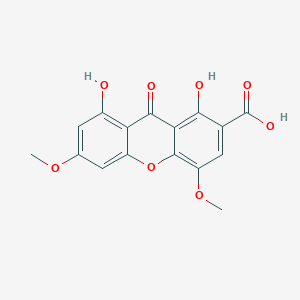![molecular formula C28H60OSi6 B14278926 2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde CAS No. 171620-65-8](/img/structure/B14278926.png)
2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde is a highly sterically demanding compound known for its unique structural properties. The compound features three bis(trimethylsilyl)methyl groups attached to a benzaldehyde core, which significantly influences its reactivity and stability. This compound is often used in organic synthesis and materials science due to its ability to stabilize highly reactive intermediates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde typically involves the reaction of 2,4,6-tris(bromomethyl)benzaldehyde with bis(trimethylsilyl)methyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually stirred at low temperatures to ensure complete conversion and to avoid side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bis(trimethylsilyl)methyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2,4,6-Tris[bis(trimethylsilyl)methyl]benzoic acid.
Reduction: 2,4,6-Tris[bis(trimethylsilyl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a protecting group for reactive intermediates and as a precursor for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in drug development due to its ability to stabilize reactive intermediates and enhance the bioavailability of active compounds.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde involves its ability to stabilize highly reactive intermediates through steric hindrance. The bulky bis(trimethylsilyl)methyl groups create a protective environment around the reactive center, preventing unwanted side reactions and decomposition. This stabilization is crucial in various chemical transformations, allowing for the selective formation of desired products.
相似化合物的比较
Similar Compounds
2,4,6-Tris(trifluoromethyl)benzaldehyde: Another sterically demanding compound with trifluoromethyl groups instead of bis(trimethylsilyl)methyl groups.
2,4,6-Tris(tert-butyl)benzaldehyde: Features tert-butyl groups, providing steric hindrance similar to bis(trimethylsilyl)methyl groups.
2,4,6-Tris(trimethylsilyl)benzaldehyde: Contains trimethylsilyl groups, offering steric protection but with different electronic properties.
Uniqueness
2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde is unique due to the combination of steric hindrance and electronic effects provided by the bis(trimethylsilyl)methyl groups. This combination enhances its ability to stabilize reactive intermediates and makes it a valuable compound in various chemical and industrial applications.
属性
CAS 编号 |
171620-65-8 |
|---|---|
分子式 |
C28H60OSi6 |
分子量 |
581.3 g/mol |
IUPAC 名称 |
2,4,6-tris[bis(trimethylsilyl)methyl]benzaldehyde |
InChI |
InChI=1S/C28H60OSi6/c1-30(2,3)26(31(4,5)6)22-19-23(27(32(7,8)9)33(10,11)12)25(21-29)24(20-22)28(34(13,14)15)35(16,17)18/h19-21,26-28H,1-18H3 |
InChI 键 |
PGCRYGLXISWIOV-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(C1=CC(=C(C(=C1)C([Si](C)(C)C)[Si](C)(C)C)C=O)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)




![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)
![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)

![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)


![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
